molecular formula C19H23NO2S B4061814 1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine

1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine

Cat. No.: B4061814
M. Wt: 329.5 g/mol
InChI Key: WTXPEERIMBCKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and aromatic substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It finds applications in the production of pharmaceuticals and fine chemicals

Preparation Methods

The synthesis of 1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions to drive the reactions to completion .

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group and aromatic substituents play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring contributes to the overall three-dimensional structure, enhancing the compound’s ability to fit into binding sites and exert its effects .

Comparison with Similar Compounds

1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-16-9-11-18(12-10-16)23(21,22)15-19(20-13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12,19H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXPEERIMBCKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine
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1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine

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